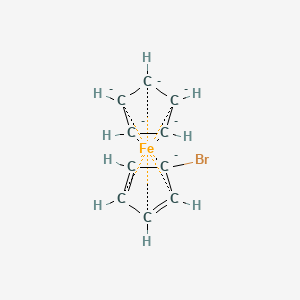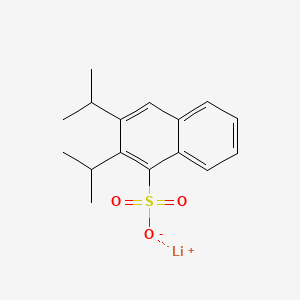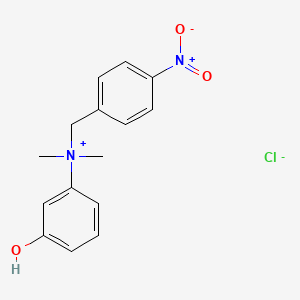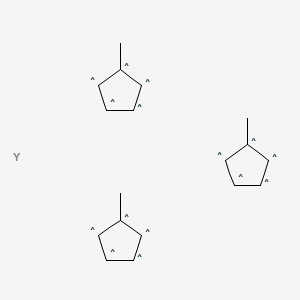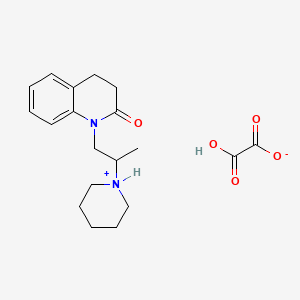
3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate: is a chemical compound with the molecular formula C19H26N2O5 and a molecular weight of 362.42 g/mol . It is also known by its IUPAC name, 2-hydroxy-2-oxoacetate; 1-(2-piperidin-1-ium-1-ylpropyl)-3,4-dihydroquinolin-2-one . This compound is part of the carbostyril family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate typically involves the following steps:
Starting Materials: The synthesis begins with m-aminophenol and sodium hydrogen carbonate.
Reaction with 3-chloropropionylchloride: Under room temperature, 3-chloropropionylchloride is added to the mixture to form an intermediate compound.
Intramolecular FuKe Alkylation: This intermediate undergoes an intramolecular FuKe alkylation reaction in the presence of aluminum chloride and N,N-dimethylacetamide, resulting in the formation of the target product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the piperidine ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have significant biological and pharmacological activities.
Scientific Research Applications
Chemistry: In chemistry, 3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate is used as a building block for synthesizing more complex molecules.
Biology: This compound has shown promise in biological research, particularly in the study of antimicrobial and antitubercular agents. Derivatives of this compound have exhibited potent activity against Mycobacterium tuberculosis and Plasmodium falciparum .
Medicine: In medicine, this compound and its derivatives are being explored for their potential as therapeutic agents. They have shown activity against various bacterial and fungal pathogens, making them candidates for developing new antibiotics .
Industry: Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound inhibit decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), an essential enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall formation, leading to the death of the bacterial cells .
Comparison with Similar Compounds
- 3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril
- 3,4-Dihydro-β-carbolines
- 3,4-Dihydropyrimidinones
Comparison:
- 3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril: This compound is similar in structure but has a hydroxyl group at the 7th position, which may alter its biological activity and reactivity .
- 3,4-Dihydro-β-carbolines: These compounds are structurally related but have different biological roles and applications, particularly in the context of their photophysical properties .
- 3,4-Dihydropyrimidinones: These compounds are used in antibacterial studies and have shown significant activity against pathogenic bacteria, making them potential candidates for overcoming bacterial drug resistance .
Uniqueness: 3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate stands out due to its unique combination of a carbostyril core and a piperidinopropyl side chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
99672-80-7 |
|---|---|
Molecular Formula |
C19H26N2O5 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-hydroxy-2-oxoacetate;1-(2-piperidin-1-ium-1-ylpropyl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C17H24N2O.C2H2O4/c1-14(18-11-5-2-6-12-18)13-19-16-8-4-3-7-15(16)9-10-17(19)20;3-1(4)2(5)6/h3-4,7-8,14H,2,5-6,9-13H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
LBTBTTGMOJACIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)CCC2=CC=CC=C21)[NH+]3CCCCC3.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


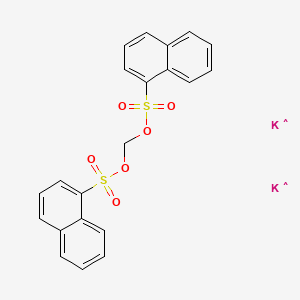
![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)
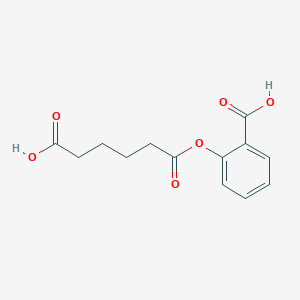
![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
